molecular formula C10H5NO B14467472 3,6-Methanoindeno[1,7-cd][1,2]oxazole CAS No. 72417-63-1

3,6-Methanoindeno[1,7-cd][1,2]oxazole

Cat. No.: B14467472
CAS No.: 72417-63-1
M. Wt: 155.15 g/mol
InChI Key: MTNOUTZXVBSJBB-UHFFFAOYSA-N
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Description

3,6-Methanoindeno[1,7-cd][1,2]oxazole (CAS: 72417-63-1, C₁₀H₅NO) is a fused bicyclic heterocyclic compound featuring an isoxazole ring system integrated with an indene scaffold via a methano bridge . This structural architecture imparts unique electronic and steric properties, distinguishing it from simpler oxazole derivatives. The methano bridge and fused ring system may enhance rigidity and influence binding interactions with biological targets, a hypothesis supported by structure-activity relationship (SAR) studies on similar frameworks .

Properties

CAS No.

72417-63-1

Molecular Formula

C10H5NO

Molecular Weight

155.15 g/mol

IUPAC Name

5-oxa-4-azatetracyclo[6.3.1.02,6.03,10]dodeca-1,3,6,8(12),10-pentaene

InChI

InChI=1S/C10H5NO/c1-5-2-7-4-6(1)9-8(3-5)12-11-10(7)9/h1,3-4H,2H2

InChI Key

MTNOUTZXVBSJBB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=C4C(=C2)ON=C4C1=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Methanoindeno[1,7-cd][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed cyclization reactions. For example, the reaction of arylacetylenes with α-amino acids in the presence of copper nitrate and iodine can yield oxazole derivatives . Another method involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in ionic liquids, which allows for the preparation of substituted oxazoles in high yields .

Industrial Production Methods

Industrial production of 3,6-Methanoindeno[1,7-cd][1,2]oxazole may involve scalable synthetic routes such as the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as immobilized phosphine-gold complexes, can also facilitate the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

3,6-Methanoindeno[1,7-cd][1,2]oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur at the oxazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of halogenated oxazole derivatives.

Scientific Research Applications

3,6-Methanoindeno[1,7-cd][1,2]oxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,6-Methanoindeno[1,7-cd][1,2]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Oxazole Derivatives

Structural and Functional Contrasts

A. 1,3-Oxazolesulfonamides

  • Structure : Feature a sulfonamide group directly attached to the 1,3-oxazole ring .
  • Activity : Exhibit anticancer properties via mechanisms linked to sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase) .
  • Key Difference: Unlike 3,6-Methanoindeno[1,7-cd][1,2]oxazole, these compounds lack fused ring systems, reducing structural rigidity but enhancing synthetic versatility.

B. 1,2-Oxazoles (Isoxazoles)

  • Structure: Include natural neuroactive agents like muscimol and ibotenic acid, which share the isoxazole core but lack fused indene or methano bridges .
  • Activity : Target GABA and glutamate receptors, suggesting that the isoxazole moiety alone is sufficient for CNS activity .

C. 1,2,3-Triazole-Oxazole Hybrids

  • Structure : Combine triazole and oxazole rings, enabling dual pharmacophore interactions .
  • Activity : Broad-spectrum antiproliferative agents, with triazole groups enhancing hydrogen-bonding capacity .
  • Key Difference: The triazole-oxazole hybrids are synthetically modular but lack the fused bicyclic architecture of 3,6-Methanoindeno[1,7-cd][1,2]oxazole, which could improve metabolic stability.
Pharmacological Activity
Compound Class Key Substituents/Features Biological Activity References
3,6-Methanoindeno[1,7-cd][1,2]oxazole Fused indene-isoxazole, methano bridge Hypothesized anticancer/neuroactive (by analogy)
1,3-Oxazolesulfonamides Sulfonamide at C4/C5 Anticancer (enzyme inhibition)
1,2-Oxazoles (e.g., muscimol) Isoxazole core, hydroxyl groups Neuroactive (GABA/glutamate receptor modulation)
Triazole-oxazole hybrids Triazole-oxazole conjugation Antiproliferative, antimicrobial
Structure-Activity Relationship (SAR)
  • The methano bridge in 3,6-Methanoindeno[1,7-cd][1,2]oxazole may enhance hydrophobic interactions with target proteins, a trait observed in rigidified oxazole derivatives .
  • Electron-withdrawing groups (e.g., sulfonamides) on 1,3-oxazoles improve anticancer activity by modulating electron density .
  • Smaller oxazole fragments (e.g., degradation products of MccB17) induce inflammation via IDO1 activation, whereas larger fused systems like 3,6-Methanoindeno[1,7-cd][1,2]oxazole might evade this effect due to steric hindrance .

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